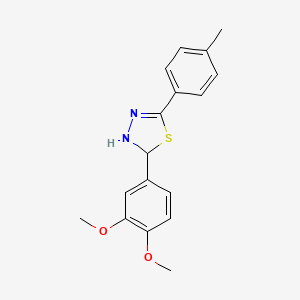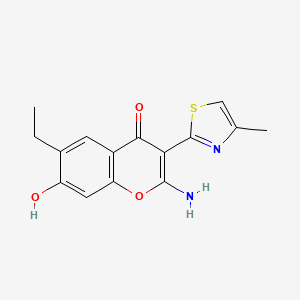![molecular formula C17H15ClN2O3S B5209235 N-{2-[(4-chlorophenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5209235.png)
N-{2-[(4-chlorophenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-chlorophenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide, commonly known as CPTH2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. CPTH2 is a small molecule inhibitor of the histone acetyltransferase enzyme, p300/CBP-associated factor (PCAF), which is involved in the regulation of gene expression.
Mecanismo De Acción
CPTH2 inhibits the activity of the histone acetyltransferase enzyme, N-{2-[(4-chlorophenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide. N-{2-[(4-chlorophenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide is involved in the acetylation of histones, which regulates gene expression. By inhibiting N-{2-[(4-chlorophenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide, CPTH2 affects the expression of genes involved in cell growth, division, and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
CPTH2 has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. It has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer development. Additionally, CPTH2 has been shown to inhibit the migration and invasion of cancer cells by affecting the expression of genes involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPTH2 in lab experiments is its specificity for N-{2-[(4-chlorophenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide, which allows for the selective inhibition of this enzyme. Additionally, CPTH2 has been shown to be effective at low concentrations, making it a cost-effective option for lab experiments. However, one limitation of using CPTH2 is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the research and development of CPTH2. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of more potent and selective inhibitors of N-{2-[(4-chlorophenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide. Additionally, the use of CPTH2 in combination with other chemotherapy drugs or targeted therapies may enhance its therapeutic efficacy. Finally, the evaluation of CPTH2 in animal models and clinical trials may provide further insight into its potential as a cancer therapeutic agent.
Métodos De Síntesis
CPTH2 can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the synthesis of 4-chlorothiophenol, which is then reacted with 2-bromoethylamine hydrobromide to form N-(2-bromoethyl)-4-chlorothiophen-2-amine. This compound is then reacted with 3-nitrophenylacrylic acid to form CPTH2.
Aplicaciones Científicas De Investigación
CPTH2 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CPTH2 has also been shown to sensitize cancer cells to chemotherapy drugs, making them more effective in killing cancer cells. Additionally, CPTH2 has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as a therapeutic agent for metastatic cancers.
Propiedades
IUPAC Name |
(E)-N-[2-(4-chlorophenyl)sulfanylethyl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c18-14-5-7-16(8-6-14)24-11-10-19-17(21)9-4-13-2-1-3-15(12-13)20(22)23/h1-9,12H,10-11H2,(H,19,21)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMYNDNPJRZMBK-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(3-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B5209153.png)

![4-[2-(ethylthio)-1,3-benzothiazol-6-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5209173.png)
![2-(1-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperidinyl)ethanol](/img/structure/B5209182.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-5-(phenoxymethyl)-3-isoxazolecarboxamide](/img/structure/B5209183.png)
![N,N-diethyl-2-oxo-2-[1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1H-indol-3-yl]acetamide](/img/structure/B5209186.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5209190.png)
![isopropyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5209191.png)


![isobutyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209227.png)
amine oxalate](/img/structure/B5209236.png)
![6-amino-4-(1-ethylpropyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5209241.png)
![benzyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209249.png)